硫化钐

描述

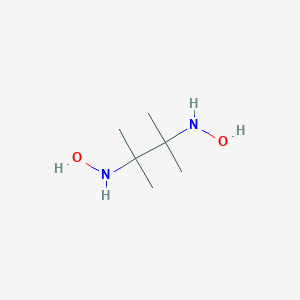

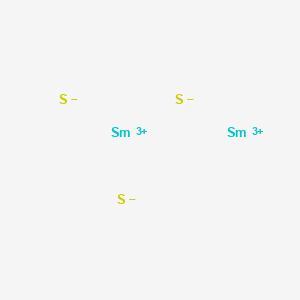

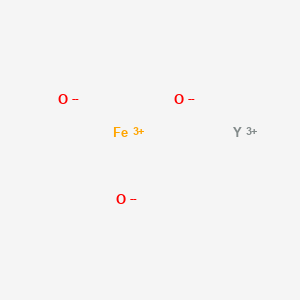

Samarium(III) sulfide (Sm2S3) is a chemical compound of the rare earth element samarium and sulfur . In this compound, samarium is in the +3 oxidation state, and sulfur is an anion in the -2 state . It is a semiconductor with a band gap of 1.7 eV .

Synthesis Analysis

One way to make Samarium(III) sulfide is to heat samarium metal with sulfur . Another way to make a thin film is to alternatively soak in samarium(III) chloride tartaric acid complex, and sodium thiosulfate .Molecular Structure Analysis

The low-temperature α form of Samarium(III) sulfide crystallizes in the orthorhombic crystal system . The unit cell has dimensions a=7.376, b=3.9622 c=15.352 Å with volume 448.7 Å3 . There are two kinds of samarium coordination in the solid, one is eight coordinated with sulfur surrounding in a bicapped trigonal pyramid .Chemical Reactions Analysis

Samarium(II) iodide-mediated reactions have been applied to natural product total synthesis . Samarium(II) iodide is conveniently generated in the reaction of samarium metal with either diiodomethane or diiodoethane .Physical And Chemical Properties Analysis

Samarium(III) sulfide has a molar mass of 396.915 g/mol, appears as red-brown crystals, and has a density of 5.87 g/cm3 in its solid state . It has a melting point of 1,720 °C and a band gap of 1.71 eV .科学研究应用

Piezoresistive Applications: SmS薄膜由于在不同环境中的稳定性而适用于压阻电子器件(Sousanis et al., 2016)。

高温硫吸附: 掺钐氧化铈吸附剂在高温下有效去除H2S,这是各种工业应用中的关键因素(Hu & Dong, 2020)。

化学合成: SmS可用于生产β-羟基硫化物,提高环氧树脂开环过程的效率(Still et al., 1998)。

薄膜沉积技术: SmS的多晶薄膜可通过真空升华制备,适用于各种应用,包括电子学(Bzhalava et al., 1975)。

催化和燃料电池: SmS在催化和燃料电池中具有价值,尤其考虑到由于其对氧气和硫的亲和力而导致其提取存在挑战(Esquivel et al., 2005)。

电学和磁学性质: SmS展示出有趣的电学和磁学性质,如从半导体到金属导电的转变,在材料科学中具有相关性(Sato et al., 1981)。

热循环效应: SmS在热循环过程中显示出显著的温度下降,表明半导体-金属相变,这在热管理应用中可能具有重要意义(Kaminskii & Solov'ev, 2005)。

光致发光: 掺钐氧化锌纳米荧光体展示出独特的光致发光性能,适用于光电应用(Ashwini et al., 2020)。

热伏特应用: 具有过量钐离子浓度梯度的多晶SmS展示出热伏特效应,在能源转换技术中具有重要意义(Kaminskii et al., 2009)。

电化学应用: 氧化石墨烯/硫化钐复合薄膜已被研究其电化学性质,与能量存储和传感器技术相关(Ghogare et al., 2020)。

未来方向

Samarium monosulfide (SmS) has gained considerable interest as a switchable material . It could be exploited in several applications, such as high-density optical storage and memory materials, thermovoltaic devices, infrared sensors, and more . The study of SmS is being pushed to nanoscale dimensions, opening an intriguing range of applications for low-dimensional, pressure-induced semiconductor–metal transition compounds .

属性

IUPAC Name |

samarium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Sm/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZKWPQFAZAUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm2S3, S3Sm2 | |

| Record name | Samarium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923512 | |

| Record name | Disamarium trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium sulfide | |

CAS RN |

12067-22-0 | |

| Record name | Samarium sulfide (Sm2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium sulfide (Sm2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disamarium trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)

![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)